
2-Ethenyl-1,1-dimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,1-dimethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring with two methyl groups and an ethenyl group attached to it. The molecular formula of this compound is C8H14.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylcyclobutane can be achieved through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. This method leverages the photochemical reactions to form the cyclobutane ring. Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are subjected to UV light to induce dimerization. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the dehalogenation method can be scaled up for industrial production, utilizing efficient catalysts and reaction conditions to achieve high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Ethyl-substituted cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
Aplicaciones Científicas De Investigación
2-Ethenyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactivity and photochemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,1-dimethylcyclobutane involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions. These interactions are mediated by the compound’s ability to form reactive intermediates, such as radicals or carbocations, which then proceed through various reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1,1-Dimethylcyclobutane: Similar structure but lacks the ethenyl group.
2-Methyl-1,1-dimethylcyclobutane: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1,1-dimethylcyclobutane is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying cycloalkane chemistry and exploring new synthetic pathways.
Propiedades
| 108804-60-0 | |
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
2-ethenyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-4-7-5-6-8(7,2)3/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
ADPQQHQQZCJVNK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



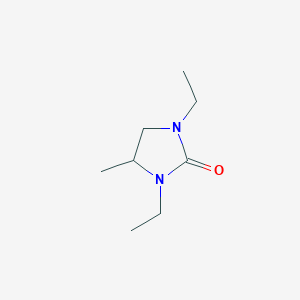
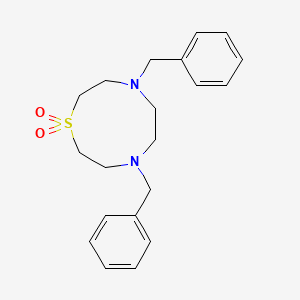


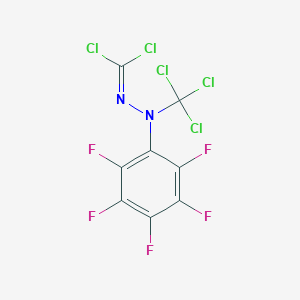
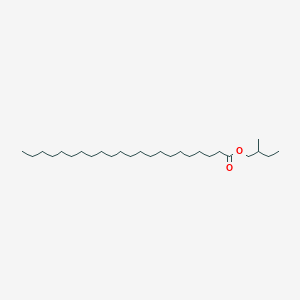
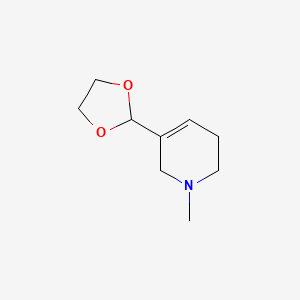
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
